molecular formula C2H6Cl2NOP B1584038 Dimethylphosphoramidic dichloride CAS No. 677-43-0

Dimethylphosphoramidic dichloride

Cat. No. B1584038
Key on ui cas rn: 677-43-0
M. Wt: 161.95 g/mol
InChI Key: YNHXBEVSSILHPI-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

N,N-Dimethylphosphoramidodichloridate (1.8 mL, 15.22 mmol) was added to a solution of 3-methoxy-4-nitrobenzoic acid (300 mg, 1.52 mmol) in anhydrous 1,2-dimethoxyethane (15 mL) and the resulting mixture was heated at reflux for 110 hours ca. The reaction mixture was then cooled and poured into ice-water (50 mL); the resulting mixture was extracted with diethyl ether (50 mL), the organic layer was separated and the aqueous layer was extracted with dichloromethane (50 mL). The combined organic extracts were concentrated under reduced pressure; the residue was dissolved in dichloromethane and washed with water (30 mL), dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The tan liquid residue was purified by flash chromatography (DCM/MeOH, 98/2) to give 185 mg of 3-methoxy-N,N-dimethyl-4-nitro-benzamide as a yellow oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])P(Cl)(Cl)=O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13](O)=[O:14]>COCCOC>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13]([N:2]([CH3:7])[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(P(=O)(Cl)Cl)C
Name
Quantity
300 mg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 110 hours
Duration
110 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The tan liquid residue was purified by flash chromatography (DCM/MeOH, 98/2)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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